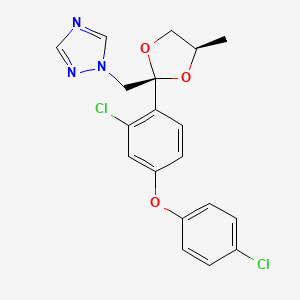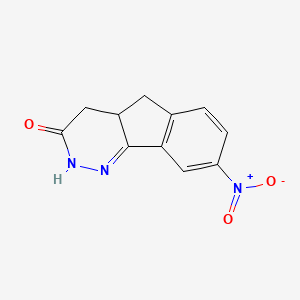
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Méthodes De Préparation
The synthesis of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves multiple steps. The synthetic route typically includes the following steps:
Formation of the silatridecanoic acid backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the silatridecanoic acid structure.
Introduction of the dimethoxy and methyl groups: This step involves the addition of dimethoxy and methyl groups to the silatridecanoic acid backbone.
Attachment of the trimethoxysilylpropyl ester group: The final step involves the esterification reaction to attach the trimethoxysilylpropyl group to the molecule.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Chemistry: The compound is utilized in various chemical reactions and processes as a reagent or catalyst.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical reactions. Its unique structure allows it to interact with biological molecules, potentially influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 12-Oxa-4,7-diaza-11-silatridecanoic acid, 11,11-dimethoxy-2-methyl-, 3-(trimethoxysilyl)propyl ester stands out due to its specific combination of functional groups and structural features. Similar compounds include:
Methyl 11,11-dimethoxy-12-oxa-4,7-diaza-11-silatridecanoate: This compound shares a similar backbone but differs in the ester group attached.
Other organosilicon compounds: These compounds may have different functional groups or structural variations, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
136120-13-3 |
|---|---|
Formule moléculaire |
C18H42N2O8Si2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
3-trimethoxysilylpropyl 2-methyl-3-[2-(3-trimethoxysilylpropylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H42N2O8Si2/c1-17(18(21)28-13-9-15-30(25-5,26-6)27-7)16-20-12-11-19-10-8-14-29(22-2,23-3)24-4/h17,19-20H,8-16H2,1-7H3 |
Clé InChI |
HLWGUFKXKOBIMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCNCCC[Si](OC)(OC)OC)C(=O)OCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




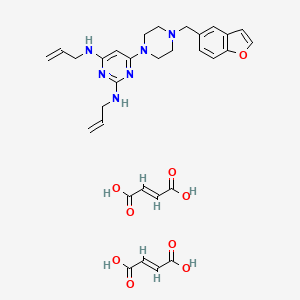

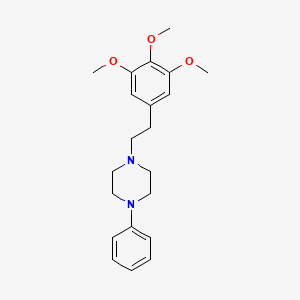





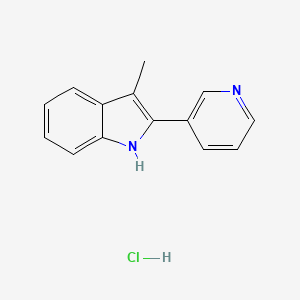
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
